molecular formula C6H9N3 B1608958 4-(Hydrazinylmethyl)pyridine CAS No. 7112-39-2

4-(Hydrazinylmethyl)pyridine

Cat. No.: B1608958
CAS No.: 7112-39-2
M. Wt: 123.16 g/mol
InChI Key: YXLHEYVCMFJDOV-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)pyridine is a chemical compound characterized by the presence of a pyridine ring substituted with a hydrazinylmethyl group at the fourth position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydrazinylmethyl)pyridine can be achieved through several methods. One common approach involves the substitution of halogens by a hydrazino group or the reduction of corresponding diazonium salts . Another method includes the condensation of carbonyl compounds or cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydrazinylmethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-(Hydrazinylmethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 4-(Hydrazinylmethyl)pyridine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

pyridin-4-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-9-5-6-1-3-8-4-2-6/h1-4,9H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLHEYVCMFJDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375458
Record name Pyridin-4-ylmethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7112-39-2
Record name Pyridin-4-ylmethylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Hydrazinylmethyl)pyridine
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4-(Hydrazinylmethyl)pyridine
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